Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI)
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Overview
Description
Bicyclo[320]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)- (9CI) is a complex organic compound with a unique bicyclic structure This compound is characterized by its bicyclo[320]heptane core, which is a seven-membered ring system with two fused rings The presence of an acetic acid moiety, an aminomethyl group, and a methyl ester functional group further adds to its chemical complexity
Preparation Methods
The synthesis of bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester involves several steps. One common synthetic route includes the annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or an iridium photoredox catalyst and blue LED irradiation to achieve good yields . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides can replace the amino group.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bicyclic structure provides rigidity and stability to the compound. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester can be compared with other similar compounds, such as:
Bicyclo[3.1.0]hexane derivatives: These compounds have a similar bicyclic structure but with a six-membered ring system. They may exhibit different reactivity and biological activity due to the difference in ring size.
Cyclopropane derivatives: These compounds contain a three-membered ring and can undergo similar types of reactions but with different steric and electronic effects.
Aminomethyl esters: Compounds with an aminomethyl group and an ester functional group can be used in similar applications but may have different physical and chemical properties.
The uniqueness of bicyclo[32
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
methyl 2-[3-(aminomethyl)-3-bicyclo[3.2.0]heptanyl]acetate |
InChI |
InChI=1S/C11H19NO2/c1-14-10(13)6-11(7-12)4-8-2-3-9(8)5-11/h8-9H,2-7,12H2,1H3 |
InChI Key |
ASBDKEXHKWHAPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1(CC2CCC2C1)CN |
Origin of Product |
United States |
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